molecular formula C15H19NO3 B13505925 Benzyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate

Benzyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B13505925
M. Wt: 261.32 g/mol
InChI Key: SNXRJMQQVHXVAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate is a heterocyclic compound with a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spiro structure imparts unique chemical and physical properties, making it a valuable building block for the development of new molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate typically involves the cyclization of appropriate precursors under basic conditions. One common method involves the reaction of tribromo-pentaerythritol with p-toluenesulfonamide, followed by deprotection steps to yield the desired spiro compound . The reaction conditions often include the use of solvents like methanol and reagents such as magnesium turnings for deprotection .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity while ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of Benzyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. The spiro structure may enhance binding affinity and selectivity for these targets, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate is unique due to its specific functional groups and spiro structure, which confer distinct chemical and physical properties. These properties make it particularly useful in medicinal chemistry and organic synthesis, where it can be used to develop new molecules with desired biological activities .

Properties

IUPAC Name

benzyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-14(18)8-15(9-14)10-16(11-15)13(17)19-7-12-5-3-2-4-6-12/h2-6,18H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXRJMQQVHXVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CN(C2)C(=O)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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